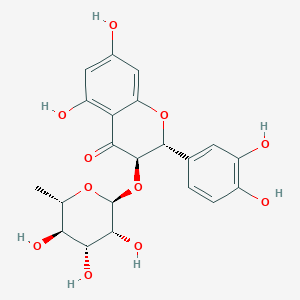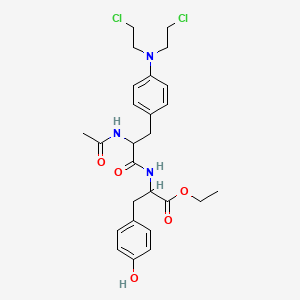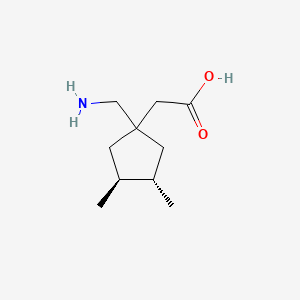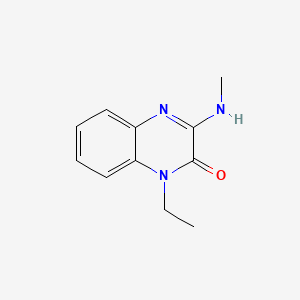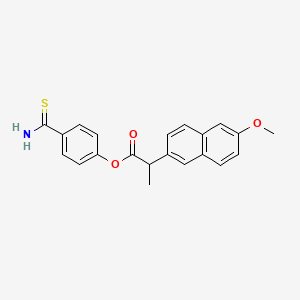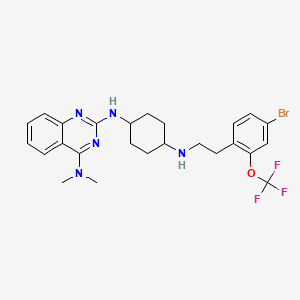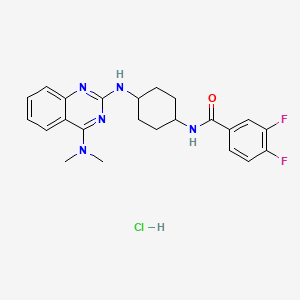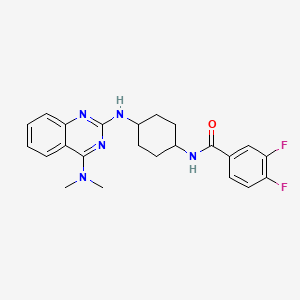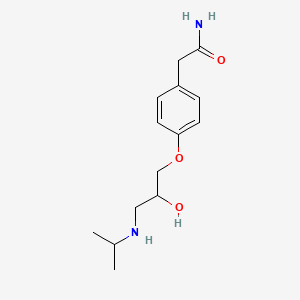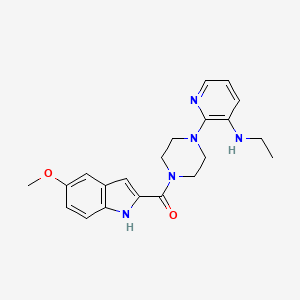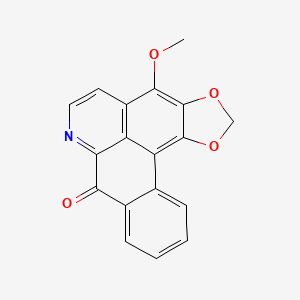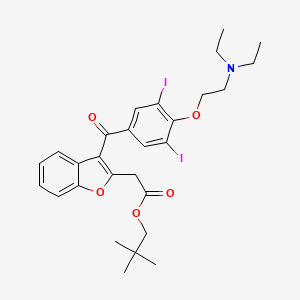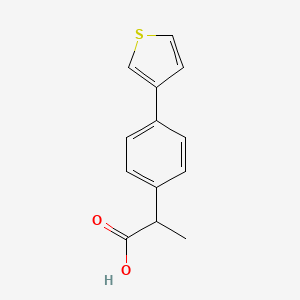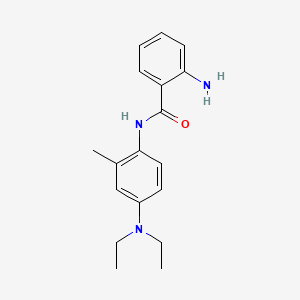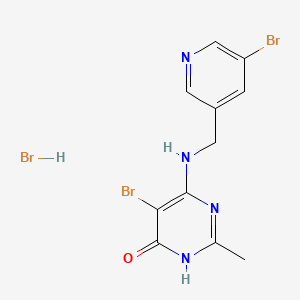
3,4-Dihydro-5-bromo-2-methyl-4-oxo-6-(((5-bromo-3-pyridinyl)methyl)amino)pyrimidine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AY 31390 is a phosphodiesterase (PDE) inhibitor with antithrombotic activity.
Scientific Research Applications
Synthesis and Chemical Properties
- This compound is part of a class involved in novel synthetic processes. For instance, it has been used in the synthesis of dihydrothiazolo[3,2-a]pyrimidinone derivatives, showcasing its utility in creating complex heterocyclic compounds (Selby & Smith, 1989).
Biological Activity Studies
- Derivatives of this compound have been evaluated for their biological activities. For example, research on pyrrolo[2,3-d]pyrimidine derivatives related to this compound has provided insights into their antiviral and cytotoxic properties (Gupta et al., 1989).
Development of Novel Heterocyclic Compounds
- The compound plays a role in the creation of new heterocyclic structures. Studies have focused on developing new pyrimido[4,5-e][1,3,4] thiadiazine derivatives, emphasizing the compound's role in expanding chemical diversity (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Antibacterial and Antiviral Research
- Investigations into pyrazolo[3,4-b]pyridine-based heterocycles derived from similar compounds have explored their potential antibacterial properties, signifying its importance in pharmacological research (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Pharmaceutical Development
- Its analogs have been studied for their potential use in pharmaceuticals, particularly focusing on their antiproliferative and antiviral properties, which could lead to new therapeutic agents (Swayze et al., 1992).
properties
CAS RN |
135124-72-0 |
|---|---|
Product Name |
3,4-Dihydro-5-bromo-2-methyl-4-oxo-6-(((5-bromo-3-pyridinyl)methyl)amino)pyrimidine hydrobromide |
Molecular Formula |
C11H11Br3N4O |
Molecular Weight |
454.94 g/mol |
IUPAC Name |
5-bromo-4-[(5-bromopyridin-3-yl)methylamino]-2-methyl-1H-pyrimidin-6-one;hydrobromide |
InChI |
InChI=1S/C11H10Br2N4O.BrH/c1-6-16-10(9(13)11(18)17-6)15-4-7-2-8(12)5-14-3-7;/h2-3,5H,4H2,1H3,(H2,15,16,17,18);1H |
InChI Key |
BDODSLWDJUXYCQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=O)C(=C(N1)NCC2=CC(=CN=C2)Br)Br.Br |
SMILES |
CC1=NC(=C(C(=O)N1)Br)NCC2=CC(=CN=C2)Br.Br |
Canonical SMILES |
CC1=NC(=O)C(=C(N1)NCC2=CC(=CN=C2)Br)Br.Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AY 31390, AY-31,390 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



